molecular formula C28H22N2O4 B11992144 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate CAS No. 303088-18-8

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11992144
CAS No.: 303088-18-8
M. Wt: 450.5 g/mol
InChI Key: HNEUPRSHTRZVBQ-VUTHCHCSSA-N
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Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxyacetyl hydrazone intermediate. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or hydrazones.

Scientific Research Applications

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the hydrazone and benzoate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
  • 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Uniqueness

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the hydrazone linkage provides flexibility and potential for hydrogen bonding. These features make it a versatile compound for various applications in scientific research.

Properties

CAS No.

303088-18-8

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C28H22N2O4/c31-27(20-33-25-17-13-23(14-18-25)22-7-3-1-4-8-22)30-29-19-21-11-15-26(16-12-21)34-28(32)24-9-5-2-6-10-24/h1-19H,20H2,(H,30,31)/b29-19+

InChI Key

HNEUPRSHTRZVBQ-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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